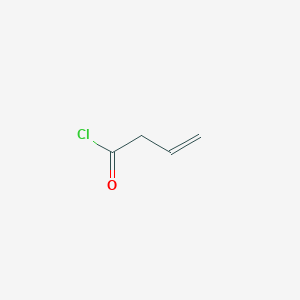

But-3-enoyl Chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

but-3-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c1-2-3-4(5)6/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOSPWNNXVDXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450310 | |

| Record name | But-3-enoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1470-91-3 | |

| Record name | But-3-enoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | but-3-enoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

But-3-enoyl chloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

But-3-enoyl chloride, an acyl chloride containing a terminal vinyl group, is a versatile bifunctional reagent in organic synthesis. Its reactivity as both an acylating agent and a participant in addition reactions makes it a valuable building block for a diverse range of molecular architectures. This technical guide provides a comprehensive overview of the chemical structure, physical and chemical properties, synthesis, and reactivity of this compound. Detailed experimental protocols for its synthesis and a representative reaction are presented, along with its spectroscopic signature.

Chemical Structure and Identification

This compound, also known as 3-butenoyl chloride, possesses a four-carbon chain with a carbonyl chloride group at one end and a vinyl group at the other.[1][2] This unique arrangement of functional groups underpins its diverse chemical reactivity.

Chemical Structure:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1470-91-3 |

| Molecular Formula | C4H5ClO |

| Molecular Weight | 104.53 g/mol |

| SMILES | C=CCC(=O)Cl |

| InChI | InChI=1S/C4H5ClO/c1-2-3-4(5)6/h2H,1,3H2 |

Physicochemical Properties

This compound is a colorless to yellow or brown liquid with a pungent odor.[3][4] A summary of its key physical properties is provided in the table below.

Physical Properties of this compound [3][5]

| Property | Value |

| Boiling Point | 99.545 °C at 760 mmHg |

| Density | 1.065 g/cm³ |

| Flash Point | 21.102 °C |

| Refractive Index | 1.427 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of but-3-enoic acid with thionyl chloride (SOCl₂).[2] This reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.

Reaction Mechanism

The synthesis of this compound from but-3-enoic acid using thionyl chloride follows a well-established pathway for the conversion of carboxylic acids to acyl chlorides.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from But-3-enoic Acid

The following protocol is a general procedure for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride and can be adapted for this compound.[6]

Materials:

-

But-3-enoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or neat)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place but-3-enoic acid.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask at room temperature. The reaction is often performed neat or in an anhydrous solvent.

-

The reaction mixture is then heated to reflux for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.

-

The resulting crude this compound can be purified by fractional distillation.

Reactivity and Applications

This compound is a highly reactive compound due to the presence of the acyl chloride functional group, which is a potent electrophile.[2] It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.[2] The vinyl group can also participate in various addition reactions.

Nucleophilic Acyl Substitution

This compound reacts with nucleophiles such as alcohols, amines, and carbanions to form the corresponding esters, amides, and ketones, respectively.[2]

Caption: Nucleophilic Acyl Substitution Mechanism.

Friedel-Crafts Acylation

A significant application of this compound is in Friedel-Crafts acylation reactions, where it is used to introduce the but-3-enoyl group onto an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Workflow: Friedel-Crafts Acylation

Caption: Friedel-Crafts Acylation Workflow.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques. While experimentally obtained spectra are the gold standard, predicted data can provide valuable insights.

Predicted Spectroscopic Data [3]

| Spectroscopy | Predicted Data |

| ¹H NMR | Predicted shifts for protons on the vinyl group and the methylene group adjacent to the carbonyl. |

| ¹³C NMR | Predicted shifts for the carbonyl carbon, the two sp² carbons of the vinyl group, and the sp³ carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the acyl chloride, the C=C stretch of the alkene, and C-H stretches. |

Note: For definitive structural elucidation, it is crucial to acquire and interpret experimental spectroscopic data.

Safety and Handling

This compound is a corrosive and flammable liquid.[4] It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and will react with water to produce hydrochloric acid. Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its dual functionality allows for the construction of complex molecules through both acylation and alkene addition pathways. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding for professionals working with this versatile reagent.

References

- 1. This compound | C4H5ClO | CID 10975427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 1470-91-3 [smolecule.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 1470-91-3 [sigmaaldrich.com]

- 5. 3-butenoyl chloride, CAS No. 1470-91-3 - iChemical [ichemical.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Synthesis of But-3-enoyl Chloride from But-3-enoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of but-3-enoyl chloride from but-3-enoic acid. This guide includes detailed experimental protocols for the most common synthetic methods, a summary of quantitative data, and reaction pathway diagrams to facilitate understanding and replication.

Introduction

This compound is a valuable bifunctional reagent in organic synthesis, featuring both a reactive acyl chloride and a terminal alkene. This unique combination allows for a variety of subsequent chemical transformations, making it a key building block in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The conversion of but-3-enoic acid to its corresponding acyl chloride is a fundamental and crucial step in the utilization of this versatile synthon. This guide will focus on the two primary methods for this conversion: the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Synthetic Methodologies

The synthesis of this compound from but-3-enoic acid is typically achieved through the use of a chlorinating agent. The two most effective and commonly employed reagents for this transformation are thionyl chloride and oxalyl chloride. Both methods offer high yields and produce gaseous byproducts, which simplifies the purification of the desired product.[1]

Thionyl Chloride Method

The reaction of but-3-enoic acid with thionyl chloride is a widely used method for the preparation of this compound.[1] The reaction proceeds readily, often without the need for a solvent, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.[1]

Oxalyl Chloride Method

An alternative and often milder method for the synthesis of this compound involves the use of oxalyl chloride, typically in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[1] This method is particularly advantageous when dealing with sensitive substrates. The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are also gaseous, facilitating product isolation.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from but-3-enoic acid.

| Parameter | Thionyl Chloride Method | Oxalyl Chloride/DMF Method | Reference |

| Typical Yield | >85% | 80-92% | [1] |

| Reaction Temperature | 0 °C to room temperature | 0 °C to room temperature | [1] |

| Reaction Time | 1-3 hours | 1-2 hours | [2][3] |

| Purity (after distillation) | >95% | >95% | [1] |

| Boiling Point | 99.5 °C at 760 mmHg | 99.5 °C at 760 mmHg | [4] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using both thionyl chloride and oxalyl chloride.

Protocol 1: Synthesis using Thionyl Chloride

Materials:

-

But-3-enoic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Gas trap (containing aqueous NaOH)

-

Distillation apparatus

Procedure:

-

In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

To the flask, add but-3-enoic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the but-3-enoic acid at room temperature with stirring. The addition is exothermic and will be accompanied by the evolution of SO₂ and HCl gas.

-

Connect the top of the reflux condenser to a gas trap to neutralize the evolved acidic gases.

-

After the initial vigorous reaction has subsided, gently heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Allow the reaction mixture to cool to room temperature.

-

The excess thionyl chloride can be removed by distillation at atmospheric pressure (boiling point of SOCl₂ is 76 °C).

-

The crude this compound is then purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 50-60 °C at 50-100 mmHg.[1]

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

Materials:

-

But-3-enoic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-dimethylformamide (DMF), anhydrous

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Round-bottom flask

-

Addition funnel

-

Gas trap (containing aqueous NaOH)

-

Distillation apparatus

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve but-3-enoic acid in anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous DMF (1-2 drops) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of oxalyl chloride (typically 1.2 to 1.5 equivalents) in anhydrous dichloromethane to the reaction mixture via the dropping funnel with vigorous stirring. The addition will result in the evolution of CO₂, CO, and HCl gases.

-

Connect the reaction flask to a gas trap to neutralize the evolved acidic gases.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The solvent and any volatile byproducts are removed under reduced pressure using a rotary evaporator.

-

The crude this compound is then purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 50-60 °C at 50-100 mmHg.[1]

Reaction Pathways and Workflows

The following diagrams illustrate the signaling pathways for the synthesis of this compound and the general experimental workflow.

References

Physical and chemical properties of But-3-enoyl chloride

Topic: Physical and Chemical Properties of But-3-enoyl Chloride Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1470-91-3), a versatile bifunctional reagent widely utilized in organic synthesis. Due to the presence of both a reactive acyl chloride and a terminal alkene, it serves as a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates and materials for chemical biology. This document details its physicochemical properties, spectral characteristics, synthesis protocols, key chemical reactions, and safety considerations. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized to provide a practical resource for laboratory and development settings.

Physicochemical Properties

This compound is a colorless to yellow-brown liquid with a pungent odor.[1] It is characterized by its high reactivity, particularly its sensitivity to moisture. Its core physical and chemical properties are summarized below.

| Property | Value | Citation(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 1470-91-3 | [2][4] |

| Molecular Formula | C₄H₅ClO | [2][4] |

| Molecular Weight | 104.53 g/mol | [2] |

| Appearance | Yellow to Brown Liquid | [3] |

| Density | 1.065 g/cm³ | [5][6] |

| Boiling Point | 99.5 °C at 760 mmHg | [5][6] |

| Flash Point | 21.1 °C | [5][6] |

| Vapor Pressure | 38.1 mmHg at 25°C | [5][6] |

| Refractive Index | 1.427 | [6] |

| Solubility | Decomposes in water; Soluble in organic solvents (e.g., ether) | [1][7] |

| InChI Key | OKOSPWNNXVDXKZ-UHFFFAOYSA-N | [2][3] |

| SMILES | C=CCC(=O)Cl | [2] |

Spectral Data Analysis

The structural features of this compound—the acyl chloride, the terminal vinyl group, and the intervening methylene group—give rise to a distinct spectroscopic signature.

¹H and ¹³C NMR Spectroscopy

While specific experimental spectra are not universally published, the expected chemical shifts can be predicted based on the functional groups present.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Protons Assigned |

| H-2 | 3.1 - 3.4 | Triplet | -CH₂-COCl |

| H-3 | 2.4 - 2.7 | Quartet | =CH-CH₂- |

| H-4 | 5.1 - 5.4 | Multiplet | =CH₂ |

| H-4' | 5.8 - 6.1 | Multiplet | =CH- |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Carbon Assigned |

| C-1 | 170 - 173 | C=O |

| C-2 | 45 - 50 | -CH₂-COCl |

| C-3 | 130 - 135 | =CH- |

| C-4 | 118 - 122 | =CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions corresponding to the carbonyl and vinyl groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |

| 3080 - 3100 | =C-H Stretch | Medium |

| 2920 - 2980 | C-H Stretch (sp³) | Medium |

| 1780 - 1815 | C=O Stretch (Acyl Chloride) | Strong |

| 1640 - 1650 | C=C Stretch | Medium |

| 910 & 990 | =C-H Bend (Out-of-plane) | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry would result in a molecular ion peak and characteristic fragmentation patterns.

| m/z Value | Fragment Assignment | Notes |

| 104/106 | [C₄H₅ClO]⁺ (Molecular Ion) | Presence of M+2 peak in ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes.[8] |

| 69 | [C₄H₅O]⁺ (Loss of Cl) | Often a significant peak resulting from the loss of the chlorine radical. |

| 41 | [C₃H₅]⁺ (Allyl cation) | A stable carbocation formed via cleavage, often the base peak. |

| 39 | [C₃H₃]⁺ (Loss of H₂ from allyl cation) | Common fragment in molecules with allyl groups. |

Synthesis and Experimental Protocols

This compound is most commonly synthesized from its corresponding carboxylic acid, but-3-enoic acid. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are standard choices for this transformation.[1]

Synthesis via Thionyl Chloride

This method is highly efficient, and the byproducts (SO₂ and HCl) are gaseous, which simplifies product purification.[1]

Experimental Protocol:

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂). The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagents: But-3-enoic acid is charged into the flask. Thionyl chloride (1.1 to 1.5 molar equivalents) is added to the dropping funnel. Anhydrous conditions are critical.

-

Reaction: The flask is cooled in an ice bath (0°C). Thionyl chloride is added dropwise to the stirred but-3-enoic acid over 30-60 minutes.

-

Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to 40-50°C for 1-2 hours to drive the reaction to completion and expel gaseous byproducts.

-

Purification: The crude product is purified by fractional distillation under reduced pressure.[1] Collection of the fraction boiling at 50-60°C under 50-100 mmHg typically yields this compound with a purity exceeding 95%.[1]

Chemical Reactivity

The dual functionality of this compound dictates its chemical behavior. It readily participates in reactions typical of both acyl chlorides and alkenes.

Nucleophilic Acyl Substitution

The highly electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. This is the most common reaction pathway for this compound.[1]

-

With Alcohols: Reacts with alcohols in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form esters.

-

With Amines: Reacts rapidly with primary or secondary amines to yield amides.

-

With Water (Hydrolysis): Is highly sensitive to moisture and hydrolyzes to form but-3-enoic acid and hydrochloric acid.[1]

Electrophilic Addition

The terminal double bond can undergo electrophilic addition reactions, although the electron-withdrawing nature of the acyl chloride group can deactivate the alkene compared to simple alkenes.

-

Halogenation: Reacts with halogens like Br₂ or Cl₂ to form di-halogenated products.

-

Hydrohalogenation: Addition of HBr or HCl across the double bond is also possible.

Applications in Research and Drug Development

This compound's value lies in its role as a reactive intermediate for constructing more complex molecular architectures.

-

Pharmaceutical Synthesis: It is used as a building block in multi-step syntheses of active pharmaceutical ingredients (APIs).[1] Its ability to introduce a butenoyl moiety is crucial for creating specific side chains or for use in cyclization reactions. While it is a structural analog of butyryl chloride, a reagent used in synthesizing pain relievers and anti-inflammatory drugs, the vinyl group offers a site for further, orthogonal chemical modification.[9]

-

Chemical Biology: The compound has been employed as a chemical probe for protein modification.[1] By carefully controlling reaction conditions, the acyl chloride can selectively react with nucleophilic amino acid residues (like lysine or cysteine) on a protein's surface. This allows for the attachment of a vinyl "handle," which can then be used in subsequent bio-orthogonal reactions, such as click chemistry or photo-induced cross-linking, to study protein function and interactions.[1]

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols. It is highly flammable and corrosive.

| Hazard Class | GHS Code | Description | Citation(s) |

| Flammable Liquids | H225 | Highly flammable liquid and vapor | [2] |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage | [2] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [3] |

| Skin Irritation | H315 | Causes skin irritation | [3] |

| Eye Irritation | H319 | Causes serious eye irritation | [3] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [3] |

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, splash-proof safety goggles, a face shield, and a lab coat are mandatory. All handling should be performed inside a certified chemical fume hood.

-

Handling: Use non-sparking tools and avoid sources of ignition. Prevent contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container under an inert atmosphere. Recommended storage temperature is -20°C.[3] Keep in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, alcohols, and strong oxidizing agents.

Conclusion

This compound is a potent and versatile chemical reagent with significant applications in synthetic chemistry. Its bifunctional nature allows for a diverse range of chemical transformations, making it a valuable tool for medicinal chemists and researchers in drug development. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

- 1. Buy this compound | 1470-91-3 [smolecule.com]

- 2. This compound | C4H5ClO | CID 10975427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1470-91-3 [sigmaaldrich.com]

- 4. This compound | 1470-91-3 | Buy Now [molport.com]

- 5. 3-butenoyl chloride, CAS No. 1470-91-3 - iChemical [ichemical.com]

- 6. guidechem.com [guidechem.com]

- 7. CAS 141-75-3: Butanoyl chloride | CymitQuimica [cymitquimica.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nbinno.com [nbinno.com]

But-3-enoyl Chloride: A Technical Guide to Nucleophilic Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract: But-3-enoyl chloride is a bifunctional organic compound featuring both a highly reactive acyl chloride and a terminal alkene. This dual functionality makes it a versatile building block in organic synthesis, but also introduces complexities in its reaction profiles. This document provides an in-depth technical overview of the reactivity of this compound with various nucleophiles, focusing on the predominant reaction pathways, mechanistic details, and synthetic applications.

Core Concepts: Structure and Reactivity

This compound (C₄H₅ClO) possesses two key reactive sites: the electrophilic carbonyl carbon of the acyl chloride group and the carbon-carbon double bond of the vinyl group.[1] The carbon atom in the acyl chloride functional group is particularly susceptible to nucleophilic attack because it is bonded to two highly electronegative atoms, oxygen and chlorine, which withdraw electron density and create a significant partial positive charge.[2][3][4] This electronic arrangement makes nucleophilic acyl substitution the primary and most rapid reaction pathway.

While the vinyl group can, in principle, act as a Michael acceptor for conjugate additions, the extreme reactivity of the acyl chloride typically dominates, leading to substitution at the carbonyl carbon.

Dominant Reaction Pathway: Nucleophilic Acyl Substitution

The reaction of this compound with nucleophiles predominantly follows a nucleophilic addition-elimination mechanism.[5][3][6] This is a two-stage process:

-

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate where the oxygen atom carries a negative charge.[2][5][3]

-

Elimination: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, and the chloride ion, being an excellent leaving group, is eliminated.[2][5][7] If the nucleophile initially carried a proton (e.g., from an alcohol or amine), this proton is subsequently removed, often by another molecule of the nucleophile or a non-nucleophilic base, to yield the final neutral product and a salt.[7][8]

Reactivity with Specific Nucleophiles

The nature of the nucleophile dictates the final product. This compound reacts vigorously with a wide range of common nucleophiles.

-

Water: Hydrolysis occurs readily, often violently, to produce but-3-enoic acid and hydrogen chloride (HCl) gas.[1][4][9]

-

Alcohols: The reaction is highly exothermic, yielding the corresponding but-3-enoate ester and HCl.[1][8][9][10] Due to the formation of corrosive HCl, a non-nucleophilic base like pyridine or triethylamine is often added to neutralize the acid and drive the reaction to completion.

-

Ammonia: Reacts to form the primary amide, but-3-enamide.[3][11]

-

Primary and Secondary Amines: These reactions produce N-substituted (secondary) and N,N-disubstituted (tertiary) amides, respectively.[1][11][12] The reactions are typically rapid and violent.[7]

A key consideration is that the HCl byproduct will react with a molecule of the amine base to form an ammonium salt.[6][7] Therefore, at least two equivalents of the amine are required: one to act as the nucleophile and one to act as a base to neutralize the HCl.

Competing Pathways: Acyl Substitution vs. Conjugate Addition

This compound is an α,β-unsaturated carbonyl system, making it a potential Michael acceptor for conjugate (or 1,4-) addition.[13][14] In this scenario, a nucleophile would attack the β-carbon of the double bond.

However, for this compound, direct nucleophilic attack at the highly electrophilic carbonyl carbon (1,2-addition-elimination) is kinetically and thermodynamically favored for most common nucleophiles (e.g., amines, alcohols).[15] The acyl chloride is a much more reactive electrophile than the conjugated alkene. Conjugate addition might become a competing pathway only with very "soft" nucleophiles, such as cuprates (Gilman reagents), under specific conditions, but acyl substitution remains the dominant reaction.

Data Summary: Reactions with Nucleophiles

The following table summarizes the expected products from the reaction of this compound with various classes of nucleophiles.

| Nucleophile Class | Specific Example | Reagent | Product Type | General Reference |

| Oxygen | Water | H₂O | Carboxylic Acid | [1][9] |

| Alcohol | R-OH | Ester | [1][8][9][10] | |

| Nitrogen | Ammonia | NH₃ | Primary Amide | [3][11] |

| Primary Amine | R-NH₂ | Secondary (N-Substituted) Amide | [1][11][12] | |

| Secondary Amine | R₂NH | Tertiary (N,N-Disubstituted) Amide | [1][12] | |

| Sulfur | Thiol | R-SH | Thioester | [9] |

| Carbon | Carboxylate | R-COO⁻ | Acid Anhydride | [9] |

Key Experimental Protocols

Caution: this compound is a reactive and corrosive compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions are often exothermic and require careful temperature control.

Protocol 1: Synthesis of N-benzylbut-3-enamide (Representative Amidation)

-

Objective: To synthesize a secondary amide via nucleophilic acyl substitution using a primary amine.

-

Materials:

-

This compound (1.0 eq)

-

Benzylamine (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

-

-

Procedure:

-

Dissolve benzylamine (2.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve this compound (1.0 eq) in a small volume of anhydrous DCM and add it to a dropping funnel.

-

Add the this compound solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the internal temperature below 5 °C. A white precipitate (benzylammonium chloride) will form.[7][11]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining HCl and unreacted starting material) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-benzylbut-3-enamide.

-

Purify the product via column chromatography or recrystallization as needed.

-

Protocol 2: Synthesis of Ethyl but-3-enoate (Representative Esterification)

-

Objective: To synthesize an ester via nucleophilic acyl substitution using an alcohol.

-

Materials:

-

This compound (1.0 eq)

-

Anhydrous Ethanol (excess, used as solvent and reagent)

-

Pyridine (1.2 eq, as an acid scavenger)

-

Anhydrous Diethyl Ether

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, ice bath.

-

-

Procedure:

-

Combine anhydrous ethanol and pyridine (1.2 eq) in a flask and cool to 0 °C in an ice bath.

-

Slowly add this compound (1.0 eq) to the cold, stirred alcohol/pyridine mixture.[8][10] The reaction is exothermic.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by distillation (carefully, as the product is volatile) or rotary evaporation.

-

The resulting crude ethyl but-3-enoate can be further purified by fractional distillation if necessary.

-

Applications in Drug Development and Chemical Biology

This compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its defined reactivity allows for the controlled introduction of the butenoyl moiety. Furthermore, its ability to react with nucleophilic amino acid residues (such as lysine or cysteine) has been explored in chemical biology for the covalent modification of proteins, enabling the attachment of functional probes or altering protein activity.[1]

References

- 1. Buy this compound | 1470-91-3 [smolecule.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. savemyexams.com [savemyexams.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 10. savemyexams.com [savemyexams.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistrystudent.com [chemistrystudent.com]

- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Electrophilic Nature of But-3-enoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

But-3-enoyl chloride (C₄H₅ClO) is a highly reactive, bifunctional organic compound that serves as a valuable intermediate in organic synthesis. Its electrophilic character, primarily centered at the carbonyl carbon of the acyl chloride moiety, dictates its reactivity profile. This technical guide provides a comprehensive overview of the electrophilic nature of this compound, detailing its synthesis, reactivity with nucleophiles, and relevant experimental protocols. Spectroscopic and physical data are summarized for ease of reference, and key reaction pathways are illustrated using signaling pathway diagrams. This document is intended to be a resource for researchers and professionals in the fields of chemistry and drug development who utilize acyl chlorides and other reactive intermediates in their work.

Introduction

This compound, an unsaturated acyl chloride, is characterized by the presence of both a highly electrophilic carbonyl carbon and a reactive terminal alkene.[1] The electron-withdrawing nature of the chlorine and oxygen atoms creates a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] This inherent reactivity makes this compound a versatile building block for the synthesis of a wide array of organic molecules, including esters, amides, and ketones.[1] Its applications extend into chemical biology, where it can be employed for the selective modification of proteins.[1] Understanding the fundamental principles of its electrophilicity is paramount for its effective utilization in synthetic and medicinal chemistry.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its proper handling, characterization, and use in quantitative experiments.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₅ClO | [2][3] |

| Molecular Weight | 104.53 g/mol | [2] |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 99.5 °C at 760 mmHg | [4] |

| Density | 1.065 g/cm³ | [4] |

| CAS Number | 1470-91-3 | [2] |

Spectroscopic Data

Spectroscopic data is critical for the identification and purity assessment of this compound. While raw spectra are available in various databases, the following table summarizes the key expected spectral features.

| Spectroscopy | Data | Reference |

| ¹H NMR | Predicted spectra are available. | [3] |

| ¹³C NMR | Predicted spectra are available. | [3] |

| Infrared (IR) | Predicted spectra are available. | - |

| Mass Spectrometry | GC-MS data available in the NIST database. | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of but-3-enoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[1]

Experimental Protocol: Synthesis from But-3-enoic Acid and Thionyl Chloride

This protocol provides a general procedure for the synthesis of this compound.

Materials:

-

But-3-enoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve but-3-enoic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution via a dropping funnel. The reaction is exothermic and generates HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of gas ceases.

-

The reaction progress can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).

-

Upon completion, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.

-

The crude this compound can be purified by distillation under reduced pressure.

Electrophilic Reactivity and Reaction Mechanisms

The primary mode of reactivity for this compound is nucleophilic acyl substitution at the highly electrophilic carbonyl carbon.[1] The general mechanism proceeds through a tetrahedral intermediate.

Reactions with Alcohols (Esterification)

This compound reacts readily with alcohols to form the corresponding esters. These reactions are typically fast and can be carried out at room temperature.

Materials:

-

This compound

-

Anhydrous ethanol

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

A base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

Dissolve anhydrous ethanol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.

-

Add the base (1.1 equivalents) to the ethanol solution and cool the mixture in an ice bath.

-

Slowly add a solution of this compound in anhydrous DCM to the cooled alcohol/base mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction mixture is typically washed with water, a dilute acid solution (to remove the base), and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can be further purified by distillation or chromatography.

Reactions with Amines (Amidation)

The reaction of this compound with primary or secondary amines is a facile method for the synthesis of amides. These reactions are generally very rapid.

Materials:

-

This compound

-

Aniline

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

A base (e.g., triethylamine or pyridine, 2 equivalents for primary amines)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

Dissolve aniline in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.

-

Add the base to the aniline solution and cool the mixture in an ice bath.

-

Slowly add a solution of this compound in anhydrous DCM to the cooled amine/base mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 30-60 minutes.

-

Monitor the reaction by TLC.

-

Work-up is similar to the esterification protocol, involving washing with water and brine.

-

The organic layer is dried, and the solvent is removed to yield the crude amide, which can be purified by recrystallization or column chromatography.

Reactivity of the Alkene Moiety

In addition to the electrophilicity of the carbonyl group, the terminal alkene in this compound can also participate in reactions, such as electrophilic additions. However, under nucleophilic conditions, the reaction at the carbonyl carbon is typically much faster. The presence of the double bond offers opportunities for further functionalization of the molecule after the initial acyl substitution reaction.

Conclusion

This compound is a highly electrophilic and versatile reagent in organic synthesis. Its reactivity is dominated by the electrophilic nature of the acyl chloride functional group, leading to efficient formation of esters and amides. The presence of the terminal alkene provides a handle for subsequent chemical transformations. The experimental protocols provided in this guide serve as a foundation for the synthesis and utilization of this important chemical intermediate. For researchers in drug development, the ability to readily introduce the but-3-enoyl moiety can be a valuable strategy for the synthesis of novel bioactive molecules and for the covalent modification of biological targets.

References

An In-depth Technical Guide to the Stability and Storage of But-3-enoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

But-3-enoyl chloride is a highly reactive bifunctional molecule widely utilized as a key intermediate in the synthesis of a diverse range of pharmaceutical and fine chemical products. Its utility is, however, intrinsically linked to its inherent instability. This technical guide provides a comprehensive overview of the stability of this compound, detailing the primary degradation pathways and the optimal conditions for its storage to ensure its integrity and purity for research and development applications. This document synthesizes available data on its reactivity and provides recommended protocols for handling and stability assessment.

Introduction

This compound (C₄H₅ClO), also known as vinylacetyl chloride, possesses both a reactive acyl chloride moiety and a vinyl group. This dual functionality makes it a valuable building block in organic synthesis, enabling a variety of chemical transformations. However, the electrophilic nature of the acyl chloride and the potential for polymerization of the vinyl group contribute to its limited stability. Understanding and controlling the factors that influence its degradation are paramount for its effective use in sensitive applications such as drug development, where purity and consistency are critical.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily compromised by its susceptibility to nucleophilic attack, thermal decomposition, and potential polymerization.

2.1. Hydrolysis

The most significant degradation pathway for this compound is hydrolysis. The highly electrophilic carbonyl carbon is readily attacked by water, leading to the formation of but-3-enoic acid and hydrochloric acid. This reaction is typically rapid and exothermic. The presence of even trace amounts of moisture in the storage environment or in reaction solvents can lead to significant degradation of the material, compromising its purity and the yield of subsequent reactions.

2.2. Thermal Decomposition

2.3. Polymerization

The presence of the vinyl group introduces the potential for polymerization, especially under conditions of elevated temperature, exposure to light, or in the presence of radical initiators. While less commonly reported as a primary storage issue compared to hydrolysis, the possibility of oligomerization or polymerization should be considered, as it can lead to a decrease in the purity of the material.

2.4. Photochemical Stability

Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, including polymerization or isomerization of the double bond. Therefore, protection from light is a critical aspect of its storage.

Recommended Storage Conditions

To mitigate the degradation of this compound, stringent storage conditions are necessary. The following table summarizes the recommended storage parameters based on available safety data sheets and general chemical principles for reactive acyl chlorides.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C is ideal for long-term storage. Storage at 2-8°C is suitable for shorter periods. | Minimizes thermal decomposition and slows the rate of potential side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents hydrolysis by excluding atmospheric moisture. |

| Container | Tightly sealed, amber glass bottles with a secure, corrosion-resistant cap. | Protects from light and prevents ingress of moisture and air. The material of the container and cap should be inert to acyl chlorides and hydrochloric acid. |

| Moisture | Strict exclusion of moisture. | Prevents rapid hydrolysis to but-3-enoic acid. |

| Light | Store in the dark. | Prevents photochemical degradation and polymerization. |

Experimental Protocols for Stability Assessment

Due to the limited availability of specific stability data for this compound, it is recommended that users perform their own stability assessments, particularly for long-term storage or when using the material in critical applications.

4.1. General Handling Precautions

-

All handling of this compound should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

-

All glassware and equipment must be thoroughly dried before use.

-

Use of an inert atmosphere (e.g., via a Schlenk line or in a glovebox) is highly recommended when handling the pure compound or its solutions.

4.2. Protocol for Monitoring Stability by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method to monitor the purity of this compound over time under specific storage conditions.

Objective: To quantify the percentage of this compound and identify any major degradation products.

Materials:

-

This compound sample

-

Anhydrous, inert solvent (e.g., dichloromethane or chloroform)

-

Internal standard (e.g., a stable, non-reactive hydrocarbon like dodecane)

-

GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)

-

Autosampler vials with inert caps

Procedure:

-

Sample Preparation:

-

Under an inert atmosphere, prepare a stock solution of the internal standard in the anhydrous solvent at a known concentration.

-

At each time point of the stability study, accurately weigh a small amount of the this compound sample and dissolve it in a known volume of the internal standard solution.

-

Immediately cap the vial and proceed with the analysis.

-

-

GC-MS Analysis:

-

Inject a small volume of the prepared sample into the GC-MS.

-

Use a temperature program that allows for the separation of this compound from the solvent, internal standard, and potential degradation products (e.g., but-3-enoic acid, if derivatized, or polymers).

-

The mass spectrometer should be operated in full scan mode to identify unknown peaks.

-

-

Data Analysis:

-

Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

-

Quantify the amount of this compound relative to the internal standard.

-

Analyze the mass spectra of any new peaks to identify potential degradation products.

-

4.3. Protocol for Monitoring Hydrolysis by Titration

This method can be used to determine the rate of hydrolysis under specific conditions.

Objective: To quantify the amount of hydrochloric acid produced from the hydrolysis of this compound.

Materials:

-

This compound

-

A suitable solvent system (e.g., a mixture of a non-polar organic solvent and a small, known amount of water)

-

Standardized solution of a non-aqueous base (e.g., sodium methoxide in methanol)

-

Indicator (e.g., phenolphthalein) or a pH meter suitable for non-aqueous titrations.

Procedure:

-

Reaction Setup:

-

In a flask maintained at a constant temperature, dissolve a known amount of this compound in the chosen solvent system.

-

-

Titration:

-

At various time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately titrate the aliquot with the standardized base solution to determine the concentration of hydrochloric acid formed.

-

-

Data Analysis:

-

Plot the concentration of HCl versus time to determine the rate of hydrolysis.

-

Logical Relationships in this compound Stability

The stability of this compound is a function of several interconnected factors. The following diagram illustrates the relationship between storage conditions and the degradation pathways.

Caption: Relationship between storage conditions, degradation pathways, and consequences for this compound stability.

Conclusion

This compound is a valuable but inherently unstable reagent. Its successful application in research and development, particularly in the pharmaceutical industry, is contingent upon a thorough understanding of its stability profile and the implementation of rigorous storage and handling protocols. The primary routes of degradation are hydrolysis and thermal decomposition, which can be effectively mitigated by maintaining the compound at low temperatures in a dry, inert atmosphere and protected from light. While specific quantitative stability data remains scarce, the experimental protocols outlined in this guide provide a framework for researchers to assess the stability of their own samples, ensuring the integrity and reliability of their scientific work.

An In-depth Technical Guide to But-3-enoyl Chloride: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

But-3-enoyl chloride, a reactive acyl chloride, serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive acyl chloride and a terminal alkene, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its synthesis and subsequent reactions, and a summary of its key applications in the synthesis of more complex molecules.

Core Properties of this compound

This compound is a colorless to yellow or brown liquid characterized by a pungent odor.[1] A thorough understanding of its chemical and physical properties is essential for its safe handling and effective use in synthesis.

| Property | Value | Source |

| Chemical Formula | C4H5ClO | [1][2][3][4] |

| Molecular Weight | 104.53 g/mol | [1][2][4] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 1470-91-3 | [1][2] |

| Canonical SMILES | C=CCC(=O)Cl | [1] |

| Physical Form | Yellow to Brown Liquid | |

| Purity | 95% | |

| Storage Temperature | -20°C |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of but-3-enoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is favored due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.[1]

Materials:

-

But-3-enoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add but-3-enoic acid.

-

Add anhydrous DCM to dissolve the acid.

-

Slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.[5]

-

After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by low-temperature fractional distillation under reduced pressure to yield a product with a purity exceeding 95%.[1]

Key Reactions of this compound: Nucleophilic Acyl Substitution

This compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including amines, alcohols, and water.[1] The reaction with primary and secondary amines to form amides is a particularly important transformation in organic synthesis and drug discovery.

Experimental Protocol: Acylation of a Primary Amine

This protocol details the formation of an N-substituted amide from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., ethylamine)

-

Triethylamine (Et₃N) or another non-nucleophilic base

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Add the this compound solution dropwise to the stirred amine solution at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. The organic layer can then be separated, washed, dried, and concentrated to yield the crude amide product, which can be further purified by chromatography or recrystallization.

Logical Workflow and Signaling Pathways

The synthesis and subsequent reaction of this compound can be represented as a clear, logical workflow. The reaction with a primary amine proceeds through a well-established nucleophilic addition-elimination mechanism.

Caption: Synthesis of this compound and its subsequent acylation of a primary amine.

Caption: Mechanism of nucleophilic acyl substitution of this compound with a primary amine.

References

- 1. Buy this compound | 1470-91-3 [smolecule.com]

- 2. WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | C4H5ClO | CID 10975427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Spectroscopic Profile of But-3-enoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for but-3-enoyl chloride, a reactive small molecule of interest in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering a foundational dataset for its identification, characterization, and application in further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the predicted proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 5.95 - 5.85 | m | 1H | H-3 |

| 5.20 - 5.10 | m | 2H | H-4 |

| 3.15 | d | 2H | H-2 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| 172.0 | C-1 (C=O) |

| 131.0 | C-3 (=CH) |

| 118.0 | C-4 (=CH₂) |

| 50.0 | C-2 (-CH₂-) |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are detailed in Table 3. Acyl chlorides are known to exhibit a strong carbonyl (C=O) stretching absorption at a relatively high wavenumber.[1][2]

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1800 | Strong | C=O stretch (Acyl chloride) |

| ~1645 | Medium | C=C stretch (Alkene) |

| ~3080 | Medium | =C-H stretch (Alkene) |

| ~920, ~990 | Medium | =C-H bend (out-of-plane) |

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: The spectrum is recorded on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: A standard proton pulse program is used to acquire the ¹H NMR spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlet peaks for each unique carbon atom.

-

Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).[3]

IR Spectroscopy Protocol

-

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

Structural and Spectroscopic Correlation

The spectroscopic data correlates well with the known structure of this compound. The following diagram illustrates the molecule and the key NMR and IR correlations.

References

An In-depth Technical Guide to the Reaction Mechanisms of But-3-enoyl Chloride with Alcohols and Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

But-3-enoyl chloride is a versatile bifunctional reagent utilized in organic synthesis, featuring both a reactive acyl chloride and a terminal alkene. This guide provides a comprehensive technical overview of the core reaction mechanisms of this compound with alcohols and amines. It details the predominant nucleophilic addition-elimination pathway, explores potential side reactions, and presents detailed experimental protocols and characterization data for the resulting but-3-enoate esters and but-3-enamides. This document is intended to serve as a valuable resource for researchers in synthetic chemistry and drug development, offering insights into the reactivity and synthetic utility of this important building block.

Introduction

This compound, also known as 3-butenoyl chloride or vinylacetyl chloride, is a valuable intermediate in organic synthesis.[1] Its dual functionality, comprising a highly electrophilic acyl chloride and a nucleophilic/electrophilic terminal alkene, allows for a diverse range of chemical transformations. The primary focus of this guide is the acylation of alcohols and amines, fundamental reactions that lead to the formation of esters and amides, respectively. These products, containing a terminal vinyl group, are themselves useful intermediates for further functionalization, including polymerization and cross-coupling reactions.[1]

Understanding the underlying reaction mechanisms, controlling reaction conditions, and being aware of potential side reactions are crucial for the efficient and selective synthesis of desired products. This guide aims to provide a detailed technical examination of these aspects.

Core Reaction Mechanism: Nucleophilic Addition-Elimination

The primary reaction pathway for this compound with both alcohols and amines is a nucleophilic addition-elimination reaction . This two-step mechanism is characteristic of acyl chlorides and other carboxylic acid derivatives.[1]

Step 1: Nucleophilic Addition

The reaction is initiated by the nucleophilic attack of the alcohol's oxygen or the amine's nitrogen on the electrophilic carbonyl carbon of this compound. This leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.

Step 2: Elimination of the Leaving Group

The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the elimination of the chloride ion, which is an excellent leaving group. In the final step, a proton is removed from the attacking nucleophile (from the oxygen in the case of an alcohol or the nitrogen in the case of an amine) to yield the final ester or amide product and hydrochloric acid.

In practice, the hydrochloric acid byproduct is typically neutralized by the addition of a non-nucleophilic base, such as pyridine or triethylamine, to drive the reaction to completion.[1]

dot

Figure 1: General nucleophilic addition-elimination mechanism.

Reactivity and Potential Side Reactions

The presence of the terminal vinyl group in this compound introduces the possibility of side reactions that are not observed with saturated acyl chlorides.

-

Polymerization: Under certain conditions, particularly in the presence of radical initiators or certain catalysts, the vinyl group of this compound can undergo polymerization.[1] This can lead to the formation of polymeric byproducts and reduce the yield of the desired ester or amide. Careful control of reaction temperature and the exclusion of radical initiators are important to minimize this side reaction.

-

Conjugate Addition: Although the carbonyl group is the primary electrophilic site, under specific conditions with certain nucleophiles, conjugate (or Michael) addition to the β-carbon of the double bond can occur. This is more likely with soft nucleophiles and under conditions that favor thermodynamic control. However, for most alcohol and amine nucleophiles, direct attack at the carbonyl is the kinetically favored and predominant pathway.

-

Electrophilic Addition to the Alkene: The double bond can also undergo electrophilic addition reactions, for instance, with the HCl generated during the reaction.[1] This would lead to the formation of a halogenated byproduct. The use of a non-nucleophilic base to scavenge the HCl is crucial to prevent this.

dot

Figure 2: Primary vs. potential side reaction pathways.

Experimental Protocols

The following are representative experimental protocols for the synthesis of a but-3-enoate ester and a but-3-enamide.

Synthesis of Ethyl but-3-enoate

Materials:

-

This compound

-

Anhydrous ethanol

-

Anhydrous triethylamine

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous ethanol (1.2 equivalents) and anhydrous triethylamine (1.2 equivalents) in anhydrous diethyl ether.

-

The solution is cooled to 0 °C in an ice bath.

-

This compound (1.0 equivalent) dissolved in anhydrous diethyl ether is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction mixture is then washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to afford ethyl but-3-enoate.

Synthesis of N-Ethylbut-3-enamide

Materials:

-

This compound

-

Ethylamine (2.0 M solution in THF or as a neat liquid)

-

Anhydrous dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A flame-dried, round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere is charged with a solution of ethylamine (2.2 equivalents) in anhydrous dichloromethane.

-

The solution is cooled to 0 °C in an ice bath.

-

This compound (1.0 equivalent) dissolved in anhydrous dichloromethane is added dropwise over 30 minutes.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

The mixture is washed with saturated aqueous sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield N-ethylbut-3-enamide. Further purification can be achieved by column chromatography on silica gel if necessary.

dot

Figure 3: General experimental workflow for acylation.

Data Presentation

Product Characterization Data

The following tables summarize typical spectroscopic data for the products of the reactions of this compound with ethanol and ethylamine.

Table 1: Spectroscopic Data for Ethyl but-3-enoate

| Spectroscopic Technique | Characteristic Peaks/Shifts |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.95-5.85 (m, 1H, -CH=CH₂), 5.20-5.10 (m, 2H, -CH=CH₂), 4.15 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.05 (d, J=7.0 Hz, 2H, -CH₂-C=O), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.5 (C=O), 131.5 (-CH=), 118.0 (=CH₂), 60.5 (-OCH₂-), 40.0 (-CH₂-C=O), 14.2 (-CH₃) |

| IR (neat, cm⁻¹) | 3080 (C-H, alkene), 2980 (C-H, alkane), 1735 (C=O, ester), 1645 (C=C, alkene) |

Table 2: Spectroscopic Data for N-Ethylbut-3-enamide

| Spectroscopic Technique | Characteristic Peaks/Shifts |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.90-5.80 (m, 1H, -CH=CH₂), 5.70 (br s, 1H, -NH-), 5.15-5.05 (m, 2H, -CH=CH₂), 3.30 (q, J=7.2 Hz, 2H, -NHCH₂CH₃), 2.95 (d, J=6.8 Hz, 2H, -CH₂-C=O), 1.15 (t, J=7.2 Hz, 3H, -NHCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.0 (C=O), 132.0 (-CH=), 117.5 (=CH₂), 41.5 (-CH₂-C=O), 34.5 (-NHCH₂-), 14.8 (-CH₃) |

| IR (neat, cm⁻¹) | 3300 (N-H, amide), 3080 (C-H, alkene), 2975 (C-H, alkane), 1640 (C=O, amide I), 1550 (N-H bend, amide II) |

Conclusion

This compound is a highly effective reagent for the acylation of alcohols and amines, proceeding through a well-established nucleophilic addition-elimination mechanism. The presence of the vinyl moiety, while offering opportunities for subsequent synthetic transformations, also necessitates careful control of reaction conditions to mitigate potential side reactions such as polymerization. The experimental protocols and characterization data provided in this guide offer a solid foundation for researchers employing this compound in their synthetic endeavors. For professionals in drug development, the ability to introduce the but-3-enoyl group provides a versatile handle for the synthesis of complex molecular architectures and for the late-stage functionalization of bioactive molecules.

Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

References

Methodological & Application

Application Notes and Protocols: But-3-enoyl Chloride as a Versatile Acylating Agent in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-enoyl chloride is a highly reactive acylating agent employed in organic synthesis to introduce the but-3-enoyl moiety into a wide range of molecules. Its bifunctional nature, possessing both a reactive acyl chloride and a terminal alkene, makes it a valuable building block in the construction of complex molecular architectures, including intermediates for pharmaceuticals and natural products.[1] The acyl chloride group readily participates in nucleophilic acyl substitution reactions with alcohols, amines, and other nucleophiles to form corresponding esters, amides, and ketones.[1] The vinyl group, in turn, can be utilized in a variety of subsequent transformations such as Michael additions, olefin metathesis, and polymerization reactions. This document provides detailed application notes and experimental protocols for the use of this compound as an acylating agent, with a specific focus on its application in the acylation of chiral auxiliaries for asymmetric synthesis.

General Reactivity

This compound's primary role in complex molecule synthesis is as an electrophilic acylating agent.[1] The carbon atom of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This facilitates attack by a wide range of nucleophiles.

Acylation of Alcohols

The reaction of this compound with alcohols proceeds rapidly to form but-3-enoate esters. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Acylation of Amines

Primary and secondary amines react readily with this compound to yield the corresponding but-3-enamides. Due to the higher nucleophilicity of amines compared to alcohols, these reactions are often very fast and exothermic. An excess of the amine or the addition of a tertiary amine base is used to scavenge the generated HCl.

Application in Asymmetric Synthesis: Acylation of Chiral Oxazolidinone Auxiliaries

A significant application of this compound is in the field of asymmetric synthesis, where it is used to acylate chiral auxiliaries. Evans oxazolidinones are a prominent class of chiral auxiliaries that allow for highly diastereoselective transformations of the appended acyl group. The acylation of an Evans auxiliary with this compound provides a substrate primed for subsequent stereocontrolled reactions, such as conjugate additions to the α,β-unsaturated system.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative acylation of a chiral oxazolidinone with an acyl chloride, based on a similar reported procedure.

| Parameter | Value | Reference |

| Reactants | ||

| (S)-4-benzyl-2-oxazolidinone | 1.0 eq | Adapted from[2] |

| Propionyl Chloride (analogue) | 1.0 - 1.5 eq | [2] |

| Triethylamine | 1.5 - 2.0 eq | [2] |

| Solvent | Tetrahydrofuran (THF) | [2] |

| Reaction Conditions | ||

| Temperature | 0 °C to 20 °C | [2] |

| Reaction Time | 3 - 8 hours | [2] |

| Product | ||

| (S)-4-benzyl-3-propionyl-2-oxazolidinone | >90% | [2] |

Experimental Protocols

Protocol 1: Synthesis of (S)-4-benzyl-3-(but-3-enoyl)oxazolidin-2-one

This protocol describes the acylation of the Evans chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, with this compound. This procedure is adapted from a similar synthesis of (S)-4-benzyl-3-propionyl-2-oxazolidinone.[2]

Materials:

-

(S)-4-benzyl-2-oxazolidinone

-

This compound

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) to the stirred solution.

-

Slowly add this compound (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the desired (S)-4-benzyl-3-(but-3-enoyl)oxazolidin-2-one.

Visualizations

Diagram 1: General Acylation Reaction Scheme

Caption: General acylation of a nucleophile using this compound.

Diagram 2: Experimental Workflow for the Synthesis of N-But-3-enoyl Oxazolidinone

Caption: Step-by-step workflow for the synthesis of (S)-4-benzyl-3-(but-3-enoyl)oxazolidin-2-one.

Diagram 3: Logical Relationship in Asymmetric Synthesis

Caption: Logical flow of using this compound with a chiral auxiliary for asymmetric synthesis.

References

Application Notes and Protocols for Protein Modification using But-3-enoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction